molecular formula C11H19F2NO3 B6255840 tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2138364-46-0

tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B6255840
CAS No.: 2138364-46-0
M. Wt: 251.3
InChI Key:
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Description

Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with difluoromethyl and hydroxymethyl groups, and a tert-butyl ester at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a 1,4-diketone, the pyrrolidine ring is formed through a cyclization reaction.

    Introduction of Difluoromethyl and Hydroxymethyl Groups: The difluoromethyl and hydroxymethyl groups are introduced via nucleophilic substitution reactions using appropriate reagents like difluoromethyl halides and formaldehyde, respectively.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of a carboxylic acid derivative.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions, altering the compound’s chemical properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Methyl-substituted pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and hydroxymethyl groups can influence the compound’s binding affinity and specificity for these targets, affecting downstream signaling pathways and cellular responses.

Comparison with Similar Compounds

    Tert-butyl 3-(methyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

    Tert-butyl 3-(difluoromethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate:

Uniqueness: Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both difluoromethyl and hydroxymethyl groups, which confer distinct chemical properties. These functional groups can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound for various scientific research applications.

Properties

CAS No.

2138364-46-0

Molecular Formula

C11H19F2NO3

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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